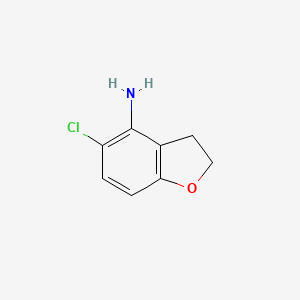

5-Chloro-2,3-dihydro-1-benzofuran-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

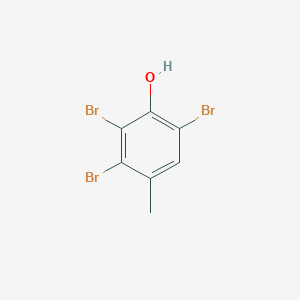

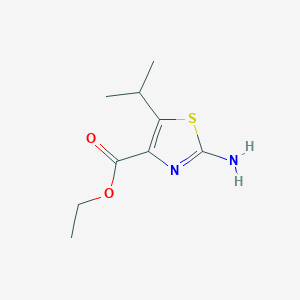

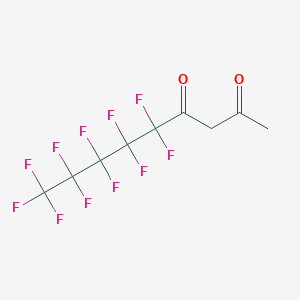

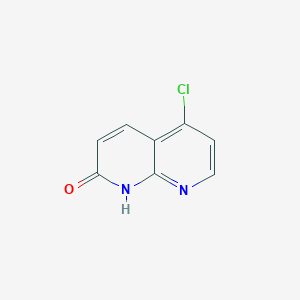

5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a chemical compound that belongs to the benzofuran family . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine involves the use of 2,3-dihydrobenzofuran, N-chlorosuccinimide, and [TEMPO] [OTf] in chloroform. The mixture is stirred at 25 degrees Celsius for 12 hours. After the reaction, the solvent is removed by rotary evaporation and column chromatography is used for separation .Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine is composed of a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, can undergo a variety of chemical reactions. For instance, they can participate in metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Applications De Recherche Scientifique

Photostimulated Reactions

5-Chloro-2,3-dihydro-1-benzofuran-4-amine has been studied in the context of photostimulated reactions. Santiago E. Vaillard and colleagues (2004) demonstrated its involvement in fast tin-free hydrodehalogenation and reductive radical cyclization reactions, leading to the production of reduced products and cyclized reduced products in high yields (Vaillard, Rossi, & Postigo, 2004).

Synthesis and Antimicrobial Activity

Research led by A. S. Lunkad et al. (2015) focused on the synthesis of new benzofuran derivatives, including 5-chloro-2,3-dihydro-1-benzofuran-4-amine. This study also explored the antimicrobial activities of these synthesized compounds (Lunkad et al., 2015).

α-Substituted Benzofuranmethamines Synthesis

Nikhom Wongsa and team (2013) conducted a study on the concise synthesis of α-substituted 2-benzofuranmethamines. This involved using α-substituted 2-benzofuranmethyl carbocation intermediates, which is relevant to 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (Wongsa et al., 2013).

β-Amyloid Aggregation Inhibition

H. Choi and colleagues (2003) synthesized a derivative of 5-chloro-2,3-dihydro-1-benzofuran-4-amine for potential use as a β-amyloid aggregation inhibitor. This research contributes to understanding its application in inhibiting pathological protein aggregation (Choi et al., 2003).

Antimicrobial and Analgesic Activities

Bhovi K. Venkatesh's team (2010) developed a synthesis protocol for 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives. These compounds, related to 5-chloro-2,3-dihydro-1-benzofuran-4-amine, were screened for their antimicrobial and analgesic activities (Venkatesh, Bodke, & Biradar, 2010).

Orientations Futures

Benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, have shown promise in various fields of scientific research. They could be used to develop new catalysts for a range of reactions, or to study the biochemical and physiological effects of a range of compounds. Furthermore, they have potential applications in the treatment of microbial diseases .

Mécanisme D'action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

It is believed to act as a catalyst in a range of reactions, by facilitating the formation of a reactive intermediate. Additionally, it has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a range of drugs and other compounds.

Biochemical Pathways

It is known that benzofuran derivatives can inhibit the enzyme cytochrome p450, which is involved in the metabolism of a range of drugs and other compounds. This suggests that 5-Chloro-2,3-dihydro-1-benzofuran-4-amine may influence metabolic pathways.

Propriétés

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCQFCDSKKIMJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506315 |

Source

|

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

CAS RN |

76093-76-0 |

Source

|

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)